Phenyl tert-butyl sulfoxide

Description

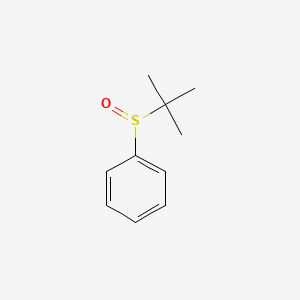

Structure

3D Structure

Properties

IUPAC Name |

tert-butylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-10(2,3)12(11)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUKVBVKGMKZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30961913 | |

| Record name | (2-Methylpropane-2-sulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4170-71-2 | |

| Record name | Phenyl tert-butyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Methylpropane-2-sulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Phenyl Tert Butyl Sulfoxide and Its Derivatives

Asymmetric Oxidation Approaches for Enantioenriched Phenyl tert-butyl Sulfoxide (B87167)

The direct oxidation of phenyl tert-butyl sulfide (B99878) to its corresponding sulfoxide in an enantioselective manner is a highly attractive and atom-economical approach. This has been achieved with considerable success using both metal-based catalysts and biocatalytic systems.

Metal-Catalyzed Asymmetric Sulfoxidation

Metal-catalyzed asymmetric sulfoxidation has emerged as a powerful tool for the synthesis of chiral sulfoxides. ias.ac.in These systems typically involve a metal complex with a chiral ligand that facilitates the enantioselective transfer of an oxygen atom from a terminal oxidant to the sulfur atom of the sulfide.

A variety of transition metals have been employed for this purpose, with titanium-based catalysts being among the most well-studied. The Kagan-Sharpless reagent, a combination of a titanium alkoxide, a chiral tartrate ester like diethyl tartrate (DET), and an oxidant such as tert-butyl hydroperoxide (TBHP), is a classic example. researchgate.netresearchgate.net Modifications to this system, such as the addition of water, have been shown to improve enantioselectivity. researchgate.net For instance, a stoichiometry of Ti/DET/H₂O/t-BuOOH = 1:2:1:2 has yielded favorable results in the oxidation of sulfides to sulfoxides. researchgate.net

Other notable metal catalysts include those based on vanadium, manganese, and iron. researchgate.netrsc.org For example, an iron-catalyzed asymmetric sulfide oxidation has been successfully applied in the synthesis of the non-steroidal anti-inflammatory drug Sulindac, achieving high enantiomeric excess (ee). researchgate.net The choice of oxidant is also crucial, with common options including hydrogen peroxide (H₂O₂), cumene (B47948) hydroperoxide (CHP), and tert-butyl hydroperoxide. researchgate.netrsc.org The slow addition of the oxidant is often necessary to minimize non-catalyzed background oxidation, which would otherwise diminish the enantiopurity of the final product. acsgcipr.org

| Metal Catalyst System | Chiral Ligand | Oxidant | Substrate | Enantiomeric Excess (ee) | Reference |

| Ti(O-i-Pr)₄ | Diethyl Tartrate (DET) | tert-Butyl Hydroperoxide (TBHP) | Phenyl tert-butyl sulfide | Varies with conditions | researchgate.netresearchgate.net |

| Fe(acac)₃ | Amino alcohol-derived Schiff base | Hydrogen Peroxide (H₂O₂) | Methyl phenyl sulfide | Up to 96% | rsc.org |

| Titanium Complex | Mandelic Acid | Not specified | Prochiral sulfide | Up to 76% | researchgate.net |

| Ti(O-i-Pr)₄ | (R)-6,6´-Diphenyl-BINOL | 70% aqueous TBHP | Aryl methyl and aryl benzyl (B1604629) sulfides | Up to 90% | ias.ac.in |

Enzymatic and Biocatalytic Methods for Sulfoxide Formation

Biocatalysis offers a green and highly selective alternative to metal-based catalysis for the synthesis of chiral sulfoxides. acsgcipr.orgnih.gov Enzymes such as cytochrome P450 (CYP450), peroxidases, and Baeyer-Villiger monooxygenases (BVMOs) have demonstrated the ability to produce chiral sulfoxides with high enantiomeric excess. acsgcipr.org BVMOs are particularly favored for larger-scale processes, utilizing molecular oxygen as the terminal oxidant. acsgcipr.org

The use of whole-cell systems or isolated enzymes can be employed. For example, the fungus Aspergillus foetidus and the bacterium Pseudomonas putida have been used for the oxidation of thioacetals to their corresponding sulfoxides with high stereoselectivity. liverpool.ac.uk While enzymatic methods often provide superior stereoselectivity compared to chemical methods, they can be limited by substrate specificity and lower yields. liverpool.ac.uk

Recent advancements have focused on improving the efficiency and applicability of biocatalytic sulfoxidation. This includes the use of engineered, heterologously expressed enzymes to overcome the limitations of using whole cells and dilute reaction mixtures. acsgcipr.org Furthermore, unconventional media like ionic liquids (ILs) and deep eutectic solvents (DESs) are being explored to enhance enzyme stability and turnover rates, offering a more sustainable synthetic route. nih.govalmacgroup.com

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Pseudomonas putida | Thioacetal | cis (1S, 2R) | 100% | liverpool.ac.uk |

| Aspergillus foetidus | Thioacetal | cis (1S, 2R) | 93% | liverpool.ac.uk |

| Cytochrome P450, Peroxidases, BVMOs | Prochiral sulfides | (R) or (S) | High | acsgcipr.org |

| Rhodococcus R312 (whole-cell) in Ionic Liquid | 1,3-dicyanobenzene | Not applicable | Not applicable | nih.gov |

Diastereoselective Synthesis via Chiral Sulfinate Precursors

An alternative and highly effective strategy for the synthesis of enantioenriched sulfoxides involves the use of chiral sulfinate precursors. This approach relies on the diastereoselective reaction of an organometallic reagent with a chiral sulfinate ester or a related derivative, followed by a second nucleophilic substitution to yield the target sulfoxide.

Andersen-Type Synthesis Modifications

The classical Andersen synthesis involves the reaction of a Grignard reagent with a diastereomerically pure menthyl p-toluenesulfinate. nih.govrsc.org This method has been extensively modified and remains a cornerstone for the preparation of a wide variety of chiral sulfoxides. rsc.orgrsc.org The key to this synthesis is the initial preparation of a diastereomerically enriched sulfinate ester, which is then converted to the sulfoxide with inversion of configuration at the sulfur center. rsc.org

Modifications often involve the use of different chiral auxiliaries derived from alcohols like diacetone-d-glucose (B1670380) or cholesterol. nih.gov The choice of the organometallic reagent is also critical and can influence the stereochemical outcome.

Utilization of Chiral Sulfinamides (e.g., Ellman's Sulfinamide)

Chiral sulfinamides, most notably tert-butanesulfinamide (Ellman's sulfinamide), have become indispensable reagents in asymmetric synthesis. nih.govresearchgate.net These compounds serve as versatile precursors for the synthesis of a broad range of chiral amines and, importantly, can be converted into chiral sulfoxides. wiley-vch.deresearchgate.net

The general strategy involves the reaction of the chiral sulfinamide with an organometallic reagent. For instance, enantiopure tert-butanesulfinyl compounds can be prepared via stereospecific nucleophilic displacement of tert-butyl thiolate from tert-butyl tert-butanethiosulfinate. researchgate.net The resulting sulfinamides can then be further derivatized to afford the desired sulfoxides without racemization. researchgate.net

| Chiral Auxiliary/Precursor | Organometallic Reagent | Product | Stereochemical Outcome | Reference |

| Menthyl p-toluenesulfinate | Grignard Reagent (RMgX) | p-Tolyl sulfoxide | Inversion of configuration | nih.govrsc.org |

| tert-Butanesulfinamide (Ellman's) | Organometallic Reagent | tert-Butyl sulfoxide | High diastereoselectivity | wiley-vch.deresearchgate.net |

Synthesis from Cyclic Sulfite (B76179) Transformations

A powerful method for generating enantiomerically pure sulfoxides, particularly tert-butyl sulfoxides, involves the transformation of cyclic sulfites derived from chiral diols. researchgate.netscribd.com This approach, pioneered by Kagan, provides a general route to a variety of sulfoxides with predictable absolute configurations. thieme-connect.de

The process begins with the synthesis of an enantiomerically pure cyclic sulfite from a chiral diol, such as (S)-1,1-diphenylpropane-1,2-diol, which is readily available from derivatives of (S)-lactic acid. thieme-connect.de This cyclic sulfite then undergoes a regioselective and stereoselective reaction with a first organometallic reagent to form a chiral sulfinate. researchgate.netscribd.com After purification, this sulfinate is treated with a second, different organometallic reagent to furnish the enantiomerically pure sulfoxide in high yield. researchgate.netresearchgate.net A key advantage of this method is that the sequential breaking of two S-O bonds allows for the synthesis of a wide range of sulfoxides, including those that are challenging to prepare by other means. researchgate.net

| Chiral Diol for Cyclic Sulfite | First Organometallic Reagent | Second Organometallic Reagent | Product | Reference |

| (S)-1,1-diphenylpropane-1,2-diol | Various (e.g., Grignard) | Various (e.g., Grignard) | Enantiopure sulfoxide | researchgate.netthieme-connect.de |

| Diol from (S)-ethyl lactate | Organometallic Reagent 1 | Organometallic Reagent 2 | Enantiopure sulfoxide | scribd.com |

Nucleophilic Substitution Reactions at Sulfur

Nucleophilic substitution at a sulfinyl sulfur atom represents a cornerstone in the synthesis of sulfoxides, particularly for creating chiral variants. These reactions involve the attack of a nucleophile on the electrophilic sulfur center of a sulfinate derivative, leading to the displacement of a leaving group.

Reactions of Organometallic Reagents with Sulfinates and Related Precursors

A powerful and widely utilized method for synthesizing sulfoxides, including chiral ones, is the reaction of organometallic reagents with diastereomerically pure sulfinate esters. This approach, often referred to as the Andersen synthesis, provides a predictable and stereospecific route to sulfoxides. The reaction proceeds through a nucleophilic attack of the organometallic reagent (e.g., Grignard or organolithium reagents) on the sulfur atom of the sulfinate ester. This process typically occurs with a complete inversion of the configuration at the sulfur center. oregonstate.eduwiley-vch.de

The selection of the organometallic reagent and the sulfinate precursor is crucial for the success of the synthesis. For instance, the reaction of diethyl sulfite with two equivalents of a Grignard reagent can be used to produce symmetrical sulfoxides. igi-global.com For unsymmetrical sulfoxides, sulfinate esters derived from chiral alcohols are commonly employed. The reaction of p-toluenesulfinyl p-tolyl sulfone with phenylmagnesium bromide in anhydrous ether has been shown to produce phenyl p-tolyl sulfoxide in good yields. oregonstate.edu

A key application of this methodology is in the synthesis of enantiopure sulfoxides. For example, enantiopure phenyl tert-butyl sulfoxide can be synthesized from benzyl tert-butylsulfinate. The reaction with phenyllithium (B1222949) results in the desired sulfoxide with an established configuration. wiley-vch.de Similarly, the reaction of menthyl p-toluenesulfinates with various Grignard reagents has been a classic method for preparing optically active alkyl aryl sulfoxides. oregonstate.edu The reaction's stereospecificity, proceeding with inversion at sulfur, allows for the synthesis of sulfoxides with high enantiomeric excess. cdnsciencepub.com

However, the reaction can be complex. In some cases, using an excess of the Grignard reagent can lead to higher yields, but it can also lead to undesired side reactions. oregonstate.edu For example, when certain β-carboalkoxy substituted sulfinate esters are treated with Grignard reagents, the substrates may uncontrollably react with three equivalents of the organometallic agent, with substitution occurring at both the carboxylate and sulfinyl groups. cdnsciencepub.com The choice of the organometallic reagent can also influence the regioselectivity of the reaction when using cyclic sulfite precursors. wiley-vch.de

Table 1: Synthesis of Sulfoxides via Nucleophilic Substitution with Organometallic Reagents

| Precursor | Organometallic Reagent | Product | Key Observation | Reference |

| Diethyl sulfite | Grignard Reagent (2 equiv.) | Symmetrical Sulfoxide | General route to symmetrical sulfoxides. | igi-global.com |

| p-Toluenesulfinyl p-tolyl sulfone | Phenylmagnesium bromide | Phenyl p-tolyl sulfoxide | Good yield in anhydrous ether. | oregonstate.edu |

| Benzyl tert-butylsulfinate | Phenyllithium | This compound | Synthesis of enantiopure sulfoxide. | wiley-vch.de |

| Menthyl p-toluenesulfinates | Grignard Reagents | Optically active alkyl aryl sulfoxides | Classic Andersen synthesis with inversion of configuration. | oregonstate.edu |

| β-Carboalkoxy sulfinate ester | Grignard Reagent (3 equiv.) | Tertiary alcohol and sulfoxide | Uncontrolled reaction at both ester and sulfinate groups. | cdnsciencepub.com |

Formation of Sulfoxides from Sulfenate Anions

The alkylation or arylation of sulfenate anions (RSO⁻) has emerged as a versatile and appealing alternative for the synthesis of sulfoxides. acs.org Sulfenate anions are typically transient intermediates that are generated in situ and immediately trapped by an electrophile, such as an alkyl halide, to form the desired sulfoxide. acs.orgmdpi.com This method avoids the use of strong oxidizing agents often required in traditional sulfide oxidation. acs.org

Several strategies exist for the in situ generation of sulfenate anions. These include:

Base-promoted retro-Michael reaction: β-Sulfinyl esters can undergo a retro-Michael addition under basic conditions to release a sulfenate anion. mdpi.comencyclopedia.pub

Truce-Smiles Rearrangement: A base-promoted Truce-Smiles rearrangement of specific heteroaryl (ortho-alkyl)-aryl sulfoxides can generate sulfenate anions, which are then trapped by primary alkyl halides. acs.orgnih.gov

Fluoride-induced desilylation: The cleavage of 2-(trimethylsilyl)ethyl sulfoxides mediated by a fluoride (B91410) source smoothly generates sulfenate salts for subsequent reaction. organic-chemistry.org

Reaction with Organometallics: A sulfoxide reagent can react with a Grignard reagent to donate its SO unit in the form of a sulfenate anion (RSO⁻), which is then trapped by carbon electrophiles to yield new sulfoxides. chemrxiv.org

Once generated, the nucleophilic sulfenate anion reacts with an electrophile, most commonly an alkyl halide, in a nucleophilic substitution reaction to furnish the sulfoxide. acs.orgorganic-chemistry.org Palladium catalysis has been employed to facilitate the arylation of sulfenate anions, providing a mild and efficient route to aryl sulfoxides under biphasic conditions. mdpi.comorganic-chemistry.org This catalytic approach has also been extended to the synthesis of chiral sulfoxides with high enantiomeric purity by using chiral ligands. encyclopedia.pub

Table 2: Generation and Reaction of Sulfenate Anions for Sulfoxide Synthesis

| Sulfenate Anion Source | Generation Method | Electrophile | Product Type | Key Feature | Reference |

| β-Sulfinyl ester | Base-promoted retro-Michael | Alkyl Halide | Alkyl Sulfoxide | In situ generation under basic conditions. | mdpi.com |

| Heteroaryl (ortho-alkyl)-aryl sulfoxide | Base-promoted Truce-Smiles Rearrangement | Primary Alkyl Halide | Alkyl (ortho-benzyl)-aryl Sulfoxide | Atom-economical rearrangement. | acs.org |

| 2-(Trimethylsilyl)ethyl sulfoxide | Fluoride-mediated cleavage | Alkyl Halide | Alkyl Sulfoxide | Smooth generation of sulfenate salt. | organic-chemistry.org |

| β-Sulfinyl ester | Base, Pd(0) catalyst | Aryl Bromide | Aryl Sulfoxide | Palladium-catalyzed arylation. | organic-chemistry.org |

| Sulfoxide Reagent | Reaction with Grignard Reagent | Alkyl/Aryl Halide | Diverse Sulfoxides | Three-component, one-pot synthesis. | chemrxiv.org |

Photochemical Synthesis of Sulfoxides

Photochemical methods offer a sustainable and green approach to sulfoxide synthesis, primarily through the photooxidation of the corresponding sulfides. rsc.org These reactions utilize light as an energy source, often in conjunction with a photocatalyst, to convert sulfides to sulfoxides selectively, frequently using molecular oxygen from the air as the terminal oxidant. rsc.orgrsc.org

The photosensitized oxygenation of phenyl tert-butyl sulfide has been studied to understand the mechanism and efficiency of this transformation. researchgate.netrsc.orgrsc.org The reaction generally proceeds via the interaction of the sulfide with singlet oxygen (¹O₂), which is generated by a photosensitizer that absorbs light and transfers its energy to ground-state triplet oxygen (³O₂). The sulfide then reacts with singlet oxygen to form a persulfoxide intermediate, which subsequently collapses to the sulfoxide. rsc.orgrsc.org

The efficiency of the photosensitized oxidation of phenyl tert-butyl sulfide to this compound is notably low. rsc.orgrsc.org This inefficiency is attributed to two main factors:

Low Rate of Singlet Oxygen Quenching: Phenyl tert-butyl sulfide is a poor nucleophile due to significant steric hindrance from the tert-butyl group. This steric bulk impedes the approach of singlet oxygen, resulting in a low bimolecular rate constant for quenching (in the range of 1 to 5 x 10⁴ M⁻¹s⁻¹). rsc.orgrsc.org

Inefficient Chemical Reaction: The quenching process is mainly physical, meaning the singlet oxygen is deactivated without reacting. The chemical reaction to form the persulfoxide intermediate competes unfavorably with this physical decay. The poor nucleophilicity of the sulfide makes the subsequent oxygen transfer from the electrophilic persulfoxide intermediate inefficient. rsc.orgrsc.org

Despite the low intrinsic reactivity, the reaction can be influenced by experimental conditions. The reaction proceeds in solvents like methanol (B129727) and, to a lesser extent, acetonitrile. rsc.orgrsc.org Furthermore, the rate of sulfoxidation can be considerably enhanced by catalysis with carboxylic acids. rsc.orgrsc.org Various photocatalysts, including anthraquinone (B42736) and tetra-O-acetylriboflavin, have been developed to improve the efficiency and substrate scope of sulfide photooxidation under visible light irradiation. rsc.orgresearchgate.net

Table 3: Photochemical Synthesis of this compound

| Substrate | Conditions | Product | Key Findings | Reference |

| Phenyl tert-butyl sulfide | Photosensitized oxygenation, various solvents (e.g., methanol, acetonitrile) | This compound | Low reaction efficiency due to steric hindrance and poor nucleophilicity of the sulfide. | rsc.orgrsc.org |

| Phenyl tert-butyl sulfide | Photosensitized oxygenation with carboxylic acid catalysis | This compound | The rate of sulfoxidation is significantly enhanced by acid catalysis. | rsc.orgrsc.org |

| General Sulfides | Anthraquinone photocatalyst, CFL or 427 nm irradiation | Corresponding Sulfoxides | Sustainable, light-driven protocol with low catalyst loading. | rsc.org |

| General Sulfides | Tetra-O-acetylriboflavin photocatalyst, blue light, ethanol/water | Corresponding Sulfoxides | Chemoselective oxidation to sulfoxides without overoxidation to sulfones. | researchgate.net |

Reactivity and Mechanistic Investigations of Phenyl Tert Butyl Sulfoxide

Reactions Involving the Sulfoxide (B87167) Moiety

The sulfoxide group is the primary center of reactivity in phenyl tert-butyl sulfoxide, participating in a range of transformations including the formation of synthetically useful intermediates, oxygen transfer processes, rearrangements, and nucleophilic substitutions.

Generation and Applications of Sulfenate Anions

This compound serves as an effective precursor for the generation of sulfenate anions (PhSO⁻). nih.govacs.org These anions are valuable intermediates in organic synthesis, primarily acting as S-nucleophiles. tandfonline.com One method for their generation involves the pyrolysis of tert-butyl aryl sulfoxides to form sulfenic acids, which are then deprotonated by a base. encyclopedia.pub

A notable application of this compound is its use as a "traceless" precatalyst. nih.govacs.org Under basic conditions, it decomposes to generate a sulfenate anion. The key advantage of this precursor is that the byproduct formed during catalyst generation is isobutylene, a gas, which simplifies product isolation and purification. nih.govacs.org This system has been successfully employed to catalyze the coupling of benzyl (B1604629) halides to produce trans-stilbenes, with isolated yields ranging from 39% to 98%. nih.govacs.org

The sulfenate anions generated from sulfoxide precursors can also participate in transition metal-catalyzed reactions. For instance, sulfenate anions derived from the numberanalytics.comwikipedia.org-sigmatropic rearrangement of allylic sulfoxides can undergo palladium-catalyzed arylation to afford various aryl sulfoxides. acs.org This reactivity highlights the utility of sulfoxides as sources of sulfenate anions for constructing new carbon-sulfur bonds. acs.orgmdpi.com

Table 1: Applications of Sulfenate Anions Generated from this compound Precursors

| Application | Reaction Type | Key Features | Yield Range |

| Stilbene Synthesis | Catalytic Coupling | Traceless precatalyst; gaseous byproduct (isobutylene) | 39-98% nih.govacs.org |

| Aryl Sulfoxide Synthesis | Pd-catalyzed Domino Reaction | In situ generation from allyl sulfoxides followed by arylation | 45-60% acs.org |

Oxygen Transfer Reactions and Stereochemical Control

The sulfoxide group can participate in oxygen transfer reactions, acting as either an oxidant or a recipient of an oxygen atom. The photosensitized oxygenation of phenyl tert-butyl sulfide (B99878) to the corresponding sulfoxide has been studied. rsc.orgresearchgate.net The rate of this reaction is relatively low due to steric hindrance from the bulky tert-butyl group, which makes the sulfide a poor nucleophile. rsc.orgresearchgate.net The process is primarily one of physical quenching of singlet oxygen, though the chemical reaction to form the sulfoxide does occur. rsc.orgresearchgate.net

In the context of stereocontrolled synthesis, oxygen transfer to prochiral sulfides is a major route to chiral sulfoxides. acs.org Vanadium complexes with chiral Schiff bases, for example, are highly effective catalysts for the stereoselective sulfoxidation of various sulfides using hydrogen peroxide. scispace.com While direct studies on the stereoselective deoxygenation or oxygen transfer from this compound are less common, related systems show that such reactions are mechanistically complex. For instance, the reaction of diphenyl sulfoxide with triflic anhydride (B1165640) can mediate a stereoselective oxidation of thioglycosides, where the diphenyl sulfoxide itself is the oxygen source. researchgate.net This process involves oxodisulfonium dication intermediates and the reversibility of the oxygen-exchange suggests the potential for thermodynamic control over the stereochemical outcome. researchgate.net

Rearrangement Reactions (e.g., Pummerer-type Rearrangements)

The Pummerer rearrangement is a characteristic reaction of sulfoxides, typically involving their conversion to α-acyloxy thioethers in the presence of an activating agent like acetic anhydride. numberanalytics.comwikipedia.org The mechanism begins with the acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. wikipedia.orgacs.org

However, the reactivity of this compound under Pummerer conditions can deviate from the classical pathway. In a study involving the reaction of various aryl sulfoxides with trifluoroacetic anhydride (TFAA) in acetonitrile, this compound did not yield the expected Pummerer product. clockss.org Instead, the major product observed was diphenyl disulfide. clockss.org This unexpected outcome suggests that alternative reaction pathways, possibly involving fragmentation or different types of rearrangements, can dominate depending on the substrate and reaction conditions. The mechanism for this specific transformation is still under investigation. clockss.org

Nucleophilic Displacement at the Sulfoxide Sulfur

The sulfur atom in this compound can be attacked by nucleophiles, leading to displacement of one of the substituents. A general method involves the activation of sulfoxides bearing a tert-butyl group with N-bromosuccinimide (NBS) under acidic conditions. organic-chemistry.orgresearchgate.net The resulting activated intermediate readily reacts with a variety of nitrogen, carbon, or oxygen nucleophiles. organic-chemistry.orgresearchgate.net This one-pot procedure allows for the synthesis of a diverse range of sulfur-containing compounds, including:

Sulfinic acid amides (sulfinamides)

New sulfoxides (via displacement with carbon nucleophiles like Grignard reagents)

Sulfinic acid esters (sulfinates) organic-chemistry.orgresearchgate.net

This reaction proceeds via an initial activation of the sulfoxide by NBS, likely forming a bromooxosulfonium intermediate, which is then susceptible to nucleophilic attack at the sulfur center. rsc.org This methodology provides a versatile platform for transforming a single sulfoxide into various other valuable sulfinyl compounds. researchgate.net

Reactions Involving the Phenyl and tert-Butyl Groups

Beyond the reactivity centered on the sulfur atom, the phenyl and tert-butyl groups also play crucial roles, particularly in directing reactions on the aromatic ring.

Directed Metalation and Subsequent Electrophilic Trapping

The sulfoxide group is a powerful directing group for ortho-metalation. wikipedia.org In the case of this compound, the sulfoxide moiety coordinates to an organolithium reagent (e.g., n-butyllithium), positioning the base to deprotonate the nearest ortho-position on the phenyl ring with high regioselectivity. wikipedia.orgresearchgate.net This process generates an ortho-lithiated species, which is a potent nucleophile. wikipedia.org

This aryllithium intermediate can then be "trapped" by a wide variety of electrophiles, allowing for the synthesis of diverse ortho-substituted aromatic compounds. researchgate.netacs.org This methodology has been applied to the synthesis of enantiopure benzylamines by reacting the lithiated sulfoxide with imine electrophiles. wikipedia.orgacs.org The stereochemical outcome of such additions can be highly controlled, leading to excellent asymmetric induction. acs.org

Table 2: Examples of Electrophilic Trapping of ortho-Lithiated this compound

| Electrophile Class | Specific Electrophile | Product Type | Reference |

| Imines | N-tosylimines | ortho-(Tosylaminoalkyl)phenyl tert-butyl sulfoxides | wikipedia.orgacs.org |

| Halogens | Iodine | ortho-Iodothis compound | mdpi.com |

| Silyl Halides | Chlorotrimethylsilane | ortho-(Trimethylsilyl)this compound | mdpi.com |

| Aldehydes/Ketones | Various | ortho-(Hydroxyalkyl)phenyl tert-butyl sulfoxides | acs.org |

This directed ortho-metalation (DoM) strategy provides a powerful and regioselective alternative to classical electrophilic aromatic substitution for the functionalization of the phenyl ring. wikipedia.org

Cleavage of Sulfur-Carbon Bonds in Synthetic Transformations

The cleavage of the sulfur-carbon (S-C) bond in this compound and related aryl tert-butyl sulfoxides is a key step in various synthetic transformations. This reactivity allows the sulfoxide group to serve as a precursor for other functional groups or to facilitate carbon-carbon and carbon-heteroatom bond formation.

One significant application is the generation of sulfenate anions. The pyrolysis of tert-butyl sulfoxides, including this compound, produces sulfenic acids and isobutene, a gaseous byproduct. researchgate.netnih.gov Subsequent treatment with a mild base like potassium phosphate (B84403) (K₃PO₄) generates the corresponding sulfenate anion. researchgate.netnih.gov This in situ generated phenylsulfenate anion can then participate in further reactions, such as palladium-catalyzed cross-coupling with aryl halides or triflates to form various diaryl sulfoxides. researchgate.netnih.govacs.org this compound is considered a "traceless" precatalyst in these reactions because its decomposition byproduct, isobutene, is volatile and easily removed, simplifying product purification. researchgate.netnih.gov

Another important transformation involving S-C bond cleavage is the reaction with organometallic reagents like Grignard reagents. The reaction of tert-butyl 2-pyridyl sulfoxide with phenylmagnesium bromide results in the cleavage of the S-C(tert-butyl) bond and formation of 2-phenylpyridine (B120327), showcasing a ligand coupling process. researchgate.net In more complex systems, N-sulfinylimines derived from methyl 2-formylbenzoate (B1231588) react with Grignard reagents, leading to the formation of both isoindolinones and tert-butyl sulfoxides through addition and subsequent substitution pathways. researchgate.netdaneshyari.com

Furthermore, aryl tert-butyl sulfoxide radical cations, generated through photosensitized oxidation, undergo C–S bond fragmentation. nih.gov Studies on a series of 4-substituted-phenyl tert-butyl sulfoxides have shown that these radical cations decay via first-order kinetics, attributable to C-S bond cleavage. nih.gov The rate of this fragmentation is influenced by the electronic nature of the substituent on the aryl ring. nih.govacs.org Density Functional Theory (DFT) calculations indicate that a significant portion of the charge in the radical cation is delocalized onto the tert-butyl group, which helps to explain the observed substituent effects on the cleavage rates. nih.gov

The activation of tert-butyl sulfoxides with N-bromosuccinimide (NBS) under acidic conditions also facilitates S-C bond cleavage, allowing for subsequent reactions with various nucleophiles (nitrogen, carbon, or oxygen) to produce sulfinic acid amides, different sulfoxides, and sulfinic acid esters. organic-chemistry.org

Table 1: Examples of Synthetic Transformations Involving S-C Bond Cleavage in this compound and Derivatives

Sulfoxide Precursor Reagents/Conditions Key Intermediate Product Type Reference This compound Pyrolysis, then K₃PO₄; followed by Pd(dba)₂, Xantphos, Ar-X Phenylsulfenate anion Aryl phenyl sulfoxides researchgate.netnih.gov Aryl tert-butyl sulfoxides (e.g., 4-MeO-C₆H₄SOtBu) Photosensitizer (3-CN-NMQ⁺), light (hν), MeCN Aryl tert-butyl sulfoxide radical cation C-S fragmentation products nih.gov tert-Butyl 2-pyridyl sulfoxide C₆H₅MgBr σ-Sulfurane (proposed) 2-Phenylpyridine researchgate.net tert-Butyl sulfoxides N-Bromosuccinimide (NBS), acid; then Nu-H (amines, etc.) Sulfinyl bromide intermediate Sulfinic acid amides, esters, or other sulfoxides organic-chemistry.org

Detailed Mechanistic Pathways

The reactions of this compound and other sulfoxides often proceed through highly reactive, transient species. The investigation of these intermediates and their associated transition states is crucial for understanding the reaction mechanisms.

Sulfuranes: Hypervalent sulfur intermediates, specifically σ-sulfuranes (decet-containing sulfur species), are frequently proposed in reactions involving sulfoxides and organometallic reagents. nih.gov For example, the reaction of alkyl 2-pyridyl sulfoxide with Grignard reagents is thought to proceed via a σ-sulfurane intermediate that undergoes ligand coupling. nih.gov While direct observation of these species is challenging, their existence is supported by product analysis and stereochemical outcomes. In the reaction between tert-butyl 2-pyridyl sulfoxide and phenylmagnesium bromide, the formation of 2-phenylpyridine is rationalized through a mechanism involving a sulfurane intermediate, although steric hindrance from the tert-butyl group may influence the initial ligand exchange step. researchgate.net The concept of a reversible addition of an organometallic reagent to the sulfur center to form a metastable σ-sulfurane is a key mechanistic proposal. nih.gov

Oxodisulfonium Dications: In oxidation reactions where a sulfoxide acts as an oxygen source, the formation of oxodisulfonium (S-O-S) dication intermediates has been proposed and supported by experimental evidence. researchgate.netnih.gov For instance, the reaction of diphenyl sulfoxide with triflic anhydride can activate a thioglycoside, leading to its oxidation to a sulfoxide. researchgate.netnih.govsci-hub.se Mechanistic studies suggest that the reaction involves the formation of an oxodisulfonium dication. researchgate.netnih.gov These dicationic intermediates are capable of undergoing oxygen-exchange reactions with other sulfoxides. researchgate.netnih.gov The initial step is believed to be the reaction of the substrate's sulfur atom with an activated sulfoxide species, where an oxygen atom from the activating sulfoxide becomes covalently bonded to the substrate's sulfur atom. sci-hub.se

Radical Cations and Transition States: In photochemical reactions, aryl tert-butyl sulfoxide radical cations are key intermediates. nih.gov The C–S bond cleavage in these radical cations has been studied using laser flash photolysis and DFT calculations. nih.govacs.orgresearchgate.net DFT calculations have been used to model the transition states for the C-S bond fragmentation. acs.orgresearchgate.net These calculations show that in the radical cation, a significant amount of positive charge is delocalized onto the tert-butyl group, which influences the stability of the intermediate and the energy barrier for cleavage. nih.gov The transition state for the C-S bond cleavage involves further charge delocalization, and the energy required to reach this state dictates the reaction rate. acs.org

Table 2: Proposed Intermediates in Reactions of this compound and Analogs

Reaction Type Proposed Intermediate Method of Investigation Key Findings Reference Reaction with Grignard Reagents σ-Sulfurane Product analysis, mechanistic proposal Intermediate facilitates ligand exchange and coupling. researchgate.netnih.gov Sulfoxide-mediated Oxidation Oxodisulfonium Dication (S-O-S) Isotopic labeling, product analysis Acts as an oxygen transfer agent; undergoes oxygen exchange with other sulfoxides. researchgate.netnih.gov Photosensitized Oxidation Aryl tert-butyl sulfoxide radical cation Laser flash photolysis, DFT calculations, cyclic voltammetry Undergoes first-order decay via C-S bond cleavage; charge delocalization stabilizes the intermediate. nih.govacs.orgresearchgate.net

Isotopic labeling is a powerful tool for tracing the paths of atoms during a chemical reaction, providing definitive evidence for proposed mechanisms.

In the context of sulfoxide-mediated oxidation reactions, ¹⁸O-labeling has been instrumental. Studies on the oxidation of thioglycosides using diphenyl sulfoxide (Ph₂SO) and triflic anhydride demonstrated that the oxygen atom in the newly formed sulfoxide product originates from the Ph₂SO. researchgate.netnih.govwhiterose.ac.uk When ¹⁸O-labeled diphenyl sulfoxide (Ph₂S¹⁸O) was used, the ¹⁸O label was unequivocally transferred to the substrate, confirming that the sulfoxide reagent acts as the oxidant and the direct source of the oxygen atom. researchgate.netnih.govwhiterose.ac.uk These experiments provide strong support for a mechanism involving oxodisulfonium dication intermediates, as these species would facilitate such an oxygen transfer. researchgate.netnih.govsci-hub.se The reversibility of this oxygen exchange has also been demonstrated through these labeling studies. researchgate.netnih.gov

Deuterium (B1214612) labeling has been employed to investigate the stereochemistry of Pummerer-type reactions, which involve the conversion of a sulfoxide to an α-substituted sulfide. rsc.orgrsc.org In a study involving a Pummerer-type reaction of syn- and anti-[α-²H₁]benzyl tert-butyl sulfoxides, the stereochemical course of the deprotonation step was elucidated. rsc.orgrsc.org The results indicated a highly stereoselective deprotonation, leading to the proposal of a mechanism involving an anti-elimination process. rsc.orgrsc.org These experiments are crucial for understanding the facial selectivity of proton abstraction from the carbon alpha to the sulfoxide group. rsc.org

Table 3: Isotopic Labeling Studies in Sulfoxide Reactions

Reaction Type Isotope Used Labeled Compound Mechanistic Insight Gained Reference Sulfoxide-mediated Oxidation ¹⁸O Diphenyl [¹⁸O]sulfoxide Confirmed that the sulfoxide reagent is the source of the oxygen atom in the product, supporting an oxodisulfonium dication intermediate. researchgate.netnih.govwhiterose.ac.uk Pummerer-type Reaction ²H (Deuterium) [α-²H₁]benzyl tert-butyl sulfoxide Revealed a highly stereoselective deprotonation step, suggesting an anti-elimination pathway. rsc.orgrsc.org

Applications of Phenyl Tert Butyl Sulfoxide in Asymmetric Synthesis

Phenyl tert-butyl Sulfoxide (B87167) as a Chiral Auxiliary in Diastereoselective Transformations

The chiral sulfinyl group of phenyl tert-butyl sulfoxide is instrumental in directing the approach of nucleophiles to prochiral centers, leading to high levels of diastereoselectivity. This has been successfully applied in additions to imines and carbonyl compounds, as well as in alkylation and conjugate addition reactions.

Asymmetric Addition to Imines and Carbonyl Compounds

The addition of organometallic reagents to imines and carbonyl compounds bearing a phenyl tert-butyl sulfinyl group has been a cornerstone of its application. The sulfinyl group acts as a powerful chiral directing group, influencing the facial selectivity of the nucleophilic attack. sigmaaldrich.com

For instance, the addition of organolithium and Grignard reagents to N-tert-butanesulfinyl imines proceeds with high diastereoselectivity, providing a reliable route to chiral amines. researchgate.net The stereochemical outcome can often be controlled by the choice of the organometallic reagent and reaction conditions. For example, a reversal in diastereoselectivity has been observed when switching between phenylmagnesium bromide and phenyllithium (B1222949) in the addition to certain N-tert-butanesulfinyl imines, allowing for the synthesis of both enantiomers of the resulting diarylmethylamines from the same chiral auxiliary. researchgate.net

The stereoselectivity of these additions is often rationalized by the formation of a chelated six-membered transition state, where the metal cation coordinates to both the sulfinyl oxygen and the imine nitrogen. escholarship.org However, in some cases, an open transition state model better explains the observed stereochemistry. researchgate.netescholarship.org

The utility of this methodology is highlighted in the synthesis of various biologically active compounds and complex natural products. sigmaaldrich.com The resulting N-sulfinylamines can be readily deprotected under mild acidic conditions to furnish the free chiral amines. nih.gov

Stereoselective Alkylation and Conjugate Addition Reactions

This compound has also been successfully employed as a chiral auxiliary in stereoselective alkylation and conjugate addition reactions. The chiral sulfinyl group effectively controls the stereochemistry of enolate alkylation, leading to the formation of α-chiral carbonyl compounds with high diastereomeric excess.

In conjugate addition reactions, chiral vinyl sulfoxides derived from this compound serve as effective Michael acceptors. The addition of nucleophiles to these systems proceeds with high diastereoselectivity, enabling the synthesis of a variety of chiral compounds. For example, the conjugate addition of amines to (Rs)-10-isobornyl vinyl sulfoxides has been reported. acs.org

Furthermore, N-sulfinyl metalloenamines, generated from the deprotonation of N-tert-butanesulfinyl ketimines, undergo highly diastereoselective Michael additions to α,β-unsaturated ketones. thieme-connect.com This approach has been utilized in the first asymmetric synthesis of 2,4,6-trialkyl-substituted piperidines. thieme-connect.com

Below is a table summarizing the diastereoselectivity of some conjugate addition reactions using sulfoxide auxiliaries:

| Nucleophile | Michael Acceptor | Diastereomeric Excess (d.e.) |

| Metalloenamine | α,β-Unsaturated Ketone | Very High |

| Enolates | Bis(sulfoxide) Michael Acceptor | 72-92% |

This data is based on findings from studies on diastereoselective Michael additions. thieme-connect.com

Formation of Chiral Amines, Amino Alcohols, and Related Compounds

A significant application of this compound as a chiral auxiliary lies in the synthesis of enantiomerically enriched amines, amino alcohols, and their derivatives. sigmaaldrich.com The diastereoselective addition of nucleophiles to N-tert-butanesulfinyl imines is a key strategy in this regard. nih.gov

The resulting N-sulfinylamines can be readily converted to the corresponding primary amines by treatment with acid. nih.gov This methodology provides access to a wide array of α-branched and α,α-dibranched amines. sigmaaldrich.com

Furthermore, the reduction of the carbonyl group in β-keto-N-sulfinyl imines or the addition of a second nucleophile allows for the synthesis of syn- and anti-1,2- and 1,3-amino alcohols with high levels of stereocontrol. sigmaaldrich.comthieme-connect.com The stereochemical outcome of the reduction of β-hydroxy-N-sulfinyl imines can be controlled to produce either the syn or anti amino alcohol. thieme-connect.com

The versatility of this approach is demonstrated by its application in the synthesis of complex molecules, including natural products and pharmaceutically relevant compounds. sigmaaldrich.comnih.gov For example, this strategy has been employed in the asymmetric synthesis of (-)-halosaline (B13423878) and (-)-8-epihalosaline. sigmaaldrich.com

Stereoselective Synthesis of Sulfur-Containing Chiral Molecules

Beyond its role as a chiral auxiliary that is ultimately removed, the phenyl tert-butyl sulfinyl group can also serve as a precursor for the synthesis of other chiral sulfur-containing molecules. This allows for the direct incorporation of a stereogenic sulfur center into the target molecule.

Enantioenriched Sulfinamides and Sulfinates

This compound and related chiral sulfinates are key starting materials for the synthesis of enantioenriched sulfinamides and other sulfinates. The reaction of enantiopure tert-butylsulfinate esters with organolithium or Grignard reagents proceeds with inversion of configuration at the sulfur atom, providing a reliable method for the synthesis of a variety of chiral sulfoxides. researchgate.net

Similarly, chiral sulfinamides can be prepared from chiral sulfinates. For example, treating an enantiopure tert-butanesulfinate ester with lithiated piperidine (B6355638) can produce the corresponding sulfinamide. researchgate.net A variety of chiral sulfinamides, including N-alkyl sulfinamides, have been prepared in good yields and with excellent enantioselectivity using quinine (B1679958) as a chiral auxiliary in the initial sulfinate synthesis. researchgate.net

The following table shows representative examples of the synthesis of chiral sulfoxides from a chiral tert-butanesulfinate ester:

| Organometallic Reagent | Product | Enantiomeric Excess (ee) |

| Phenyllithium | This compound | High |

| Methyllithium | Methyl tert-butyl sulfoxide | High |

This data is based on the general principle of the Andersen synthesis and related methodologies. researchgate.netmedcraveonline.com

Chiral Epoxides and Other Heterocycles via Sulfoxide Intermediates

β-Hydroxy sulfoxides, readily prepared through the diastereoselective reduction of β-keto sulfoxides derived from this compound, are valuable intermediates for the synthesis of chiral epoxides. medcraveonline.com This transformation allows for the synthesis of a variety of natural products. For instance, the asymmetric synthesis of juvenile hormone II was achieved using this methodology, which involved the diastereoselective alkylation and carbonyl reduction of a β-keto sulfoxide. medcraveonline.com

Furthermore, chiral sulfinyl imines have been extensively used as intermediates in the enantioselective synthesis of various nitrogen-containing heterocycles. nih.gov The addition of nucleophiles to these imines, followed by cleavage of the sulfinyl group and subsequent cyclization, provides access to chiral aziridines, pyrrolidines, and piperidines. sigmaaldrich.com For example, chiral aziridines have been synthesized with good yields and diastereoselectivities using trimethylsulfonium (B1222738) iodide and N-tert-butanesulfinyl imines. sigmaaldrich.com

Kinetic Resolution and Dynamic Kinetic Asymmetric Transformations

The stereogenic sulfur atom of this compound and related chiral aryl alkyl sulfoxides makes them valuable tools in asymmetric synthesis, particularly in kinetic resolution (KR) and dynamic kinetic asymmetric transformations (DKAT). In these processes, the sulfoxide group can either act as the substrate being resolved or as a powerful chiral auxiliary that directs the stereochemical outcome of a reaction on a different part of the molecule.

Sulfoxide as a Chiral Auxiliary in Dynamic Kinetic Asymmetric Transformations

Enantiomerically pure aryl alkyl sulfoxides serve as highly effective chiral auxiliaries and directing groups in stereoselective C-H bond activation reactions. A significant application is in the atroposelective synthesis of axially chiral biaryls, where the sulfoxide's stereocenter dictates the configuration of the newly formed chiral axis. This is often achieved through a dynamic kinetic resolution (DKAT) mechanism. tandfonline.comnih.gov

In a typical DKAT process, a palladium catalyst is directed to a specific C-H bond by the coordinating sulfoxide group. The reaction is designed so that the biaryl substrate can undergo rotation (atropo-isomerization) around the aryl-aryl bond. This rotation allows the diastereomeric intermediate that reacts slower with the chiral catalyst to isomerize into the faster-reacting diastereomer. rsc.org Consequently, a racemic or diastereomeric mixture of the starting material can be converted into a single, highly enriched atropisomeric product, overcoming the 50% theoretical yield limit of a standard kinetic resolution. nih.gov

Research by Wencel-Delord, Colobert, and coworkers has demonstrated this principle in the palladium-catalyzed C-H functionalization of biaryls bearing a p-tolylsulfinyl group. tandfonline.comrsc.org The formation of a palladacycle intermediate facilitates the rotation around the biaryl axis, enabling the dynamic kinetic resolution. This allows for the synthesis of highly substituted biaryl scaffolds with excellent diastereoselectivity. nih.gov The sulfoxide group is crucial as it serves as both the directing group for the C-H activation and the source of chirality controlling the atroposelectivity. tandfonline.comnih.gov

The outcomes of these sulfoxide-directed DKAT reactions for synthesizing axially chiral biaryls are summarized below.

| Substrate (Biaryl Sulfoxide) | Reaction | Catalyst System | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| 1-(p-Tolylsulfinyl)naphthalene | C-H Olefination | Pd(OAc)2 | Ethyl acrylate, Ag2CO3, TFA, DCE, 80 °C | 80 | 95:5 | rsc.org |

| 2-Methoxy-1-(p-tolylsulfinyl)benzene | C-H Acetoxylation | Pd(OAc)2 | PhI(OAc)2, Ac2O, DCE, 100 °C | 82 | 97:3 | tandfonline.com |

| 2-Methoxy-1-(p-tolylsulfinyl)benzene | C-H Arylation | Pd(OAc)2 | 4-Iodoanisole, Ag2CO3, TFA, DCE, 100 °C | 75 | >98:2 | rsc.org |

| 2-Isopropoxy-1-(p-tolylsulfinyl)benzene | C-H Acetoxylation | Pd(OAc)2 | PhI(OAc)2, Ac2O, DCE, 100 °C | 85 | 95:5 | tandfonline.com |

Kinetic Resolution of Racemic this compound

This compound and structurally similar aryl alkyl sulfoxides can be synthesized in enantiomerically enriched form through the kinetic resolution of their racemic mixtures. The most common method for this is the enantioselective oxidation of the sulfoxide to the corresponding sulfone. researchgate.net In this process, a chiral catalyst selectively accelerates the oxidation of one enantiomer over the other. As one enantiomer is consumed to form the sulfone, the unreacted starting material becomes enriched in the other, slower-reacting enantiomer. thieme-connect.comacs.org

Various transition-metal-based catalytic systems have been developed for this purpose, often employing vanadium, manganese, or iron complexes with chiral ligands. thieme-connect.comsioc-journal.cnulaval.ca For example, vanadium complexes with chiral Schiff base ligands have been shown to effectively catalyze the oxidative kinetic resolution of racemic alkyl aryl sulfoxides using hydrogen peroxide as the oxidant. thieme-connect.comorganic-chemistry.org The efficiency of the resolution, often expressed as the selectivity factor (S-factor), depends on the substrate, catalyst, and reaction conditions such as solvent and temperature. thieme-connect.com While high enantiomeric excess (ee) can be achieved for the remaining sulfoxide, the maximum theoretical yield is limited to 50%. thieme-connect.com

The following table presents data from studies on the oxidative kinetic resolution of various racemic aryl alkyl sulfoxides, which establish the methodology applicable to this compound.

| Substrate (Racemic Sulfoxide) | Catalyst System | Oxidant | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Phenyl methyl sulfoxide | VO(acac)2 / Chiral Schiff base | H2O2 | CHCl3, 0 °C | 42 | 86 | thieme-connect.com |

| 4-Bromophenyl methyl sulfoxide | VO(acac)2 / Chiral Schiff base | H2O2 | CHCl3, 0 °C | 40 | 98 | thieme-connect.com |

| Phenyl ethyl sulfoxide | VO(acac)2 / Chiral Schiff base | H2O2 | CHCl3, 0 °C | 44 | 68 | thieme-connect.com |

| Phenyl benzyl (B1604629) sulfoxide | Chiral Mn-N4 complex | H2O2 | Adamantanecarboxylic acid, CH2Cl2, 0 °C | 40 | >99 (R) | sioc-journal.cn |

| Methyl p-tolyl sulfoxide | FeCl2 / Chiral bipybox ligand | H2O2 | THF, -20 °C | 27 | 58 (R) | ulaval.ca |

Catalytic Roles and Ligand Design Incorporating Phenyl Tert Butyl Sulfoxide Motifs

Phenyl tert-butyl Sulfoxide (B87167) Derivatives as Chiral Ligands in Transition Metal Catalysis

Chiral sulfoxides are of significant interest in asymmetric synthesis. researchgate.net The stereogenicity of the sulfur atom, combined with the tunable steric and electronic properties of the phenyl and tert-butyl groups, allows for the design of effective chiral ligands for a range of transition metals, including palladium, rhodium, ruthenium, and copper. researchgate.netresearchgate.net These ligands have proven effective in inducing asymmetry in various catalytic processes. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Derivatives of Phenyl tert-butyl sulfoxide have emerged as effective ligands in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. These reactions are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds.

One notable application is in the enantioselective arylation of sulfenate anions. For instance, the use of a Josiphos-type ligand, (R)-(S)-PPF-t-Bu₂, with a palladium catalyst enabled the synthesis of chiral aryl sulfoxides with high enantioselectivity. mdpi.com In a model reaction, this system achieved an enantiomeric excess (ee) of up to 83%. mdpi.com Further optimization using different ligands from the JosiPhos family has led to even higher enantioselectivities. researchgate.net For example, the coupling of 4-tert-butyl bromobenzene (B47551) with phenyl benzyl (B1604629) sulfoxide in the presence of a palladium catalyst and ligand L1 yielded the product with 92% ee and an 85% yield. researchgate.net

The versatility of these ligands is demonstrated by their compatibility with a range of substrates. Aryl bromides with both electron-donating and electron-withdrawing groups have been successfully coupled, affording products in good yields (84–98%) and high enantiomeric excess (89–95%). researchgate.net The scalability of these reactions has also been demonstrated, highlighting their practical utility. researchgate.net A series of enantiomerically enriched tertiary phosphine (B1218219) oxides have also been prepared via Pd-catalyzed cross-coupling of enantiomerically pure tert-butylphenylphosphine (B1609042) oxide with various aryl halides, achieving yields of 78% to 95% and excellent enantiomeric excesses (≥98%). researchgate.net

Table 1: Palladium-Catalyzed Enantioselective Arylation Using this compound Derived Ligands

| Aryl Halide/Precursor | Ligand | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| 4-tert-butyl bromobenzene | L1 (JosiPhos type) | 85 | 92 | researchgate.net |

| 4-Tolyl bromide | L1 (JosiPhos type) | 89 | 90 | researchgate.net |

| 4-Anisyl bromide | L1 (JosiPhos type) | 98 | 89 | researchgate.net |

| 2-Tolyl benzyl sulfoxide | L1 (JosiPhos type) | 86 | 91 | researchgate.net |

| 3-Quinolino phenyl sulfoxide | L1 (JosiPhos type) | 84 | 97 | researchgate.net |

| (2-aminophenyl)iodide | Pd(PPh₃)₄ | 78 | >98 | researchgate.net |

| Anthracen-9-yl bromide | Pd(PPh₃)₄ | 95 | >98 | researchgate.net |

Rhodium-Catalyzed Asymmetric Additions

Chiral sulfinamide-olefin ligands derived from tert-butanesulfinamide have shown considerable promise in rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids to cyclic enones. arkat-usa.org The presence of the N-aryl group on the sulfinamide ligand is crucial for achieving high enantioselectivity. arkat-usa.org

In the reaction between various arylboronic acids and cyclohexenone, these ligands, in combination with a rhodium precursor like [RhCl(C₂H₄)₂]₂, have furnished 1,4-addition products in yields ranging from 70% to 97% and enantiomeric excesses from 55% to 95%. arkat-usa.org For example, the addition of 4-tert-butylphenylboronic acid to cyclohexenone using a chiral N-aryl tert-butanesulfinamide-olefin ligand resulted in a 93% ee. arkat-usa.org The steric and electronic properties of the arylboronic acid influence the outcome, with para-alkyl substituted phenylboronic acids generally favoring the reaction. arkat-usa.org

The use of (R,R)-1,2-Bis(tert-butylsulfinyl)benzene as a ligand has also been effective in rhodium-catalyzed asymmetric 1,4-additions of sodium tetraarylborates to N-substituted 2,3-dihydro-4-pyridones and 4-quinolones, yielding products with up to 92% yield and 99% ee. researchgate.net

Table 2: Rhodium-Catalyzed Asymmetric 1,4-Addition with tert-Butanesulfinamide-Olefin Ligands

| Arylboronic Acid | Enone | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Cyclohexenone | 93 | 83 | arkat-usa.org |

| 4-Methylphenylboronic acid | Cyclohexenone | 96 | 89 | arkat-usa.org |

| 4-tert-Butylphenylboronic acid | Cyclohexenone | 89 | 93 | arkat-usa.org |

| 4-Methoxyphenylboronic acid | Cyclohexenone | 97 | 85 | arkat-usa.org |

| 4-Chlorophenylboronic acid | Cyclohexenone | 88 | 73 | arkat-usa.org |

| Phenylboronic acid | Cyclopentenone | 95 | 95 | arkat-usa.org |

Other Metal-Catalyzed Processes

The utility of this compound and its derivatives extends beyond palladium and rhodium catalysis to other transition metals.

Ruthenium: Chiral cyclopentadienylruthenium (CpRu) complexes featuring tethered tert-butyl sulfoxide ligands have been synthesized and evaluated in asymmetric redox bicycloisomerization reactions. researchgate.net While a catalyst with a p-anisole moiety on the sulfoxide proved most effective, the tert-butyl sulfoxide catalyst was also active, albeit with unsatisfactory enantiomeric ratios in the specific reaction studied. researchgate.net In other ruthenium-catalyzed hydrogenations of olefinic acids, chiral sulfoxide ligands have led to products with optical purities up to 25%. rsc.org

Copper: Copper(II) triflate in combination with chiral bis(oxazoline) (Box) ligands, such as t-Bu-Box, has been used to catalyze the Friedel-Crafts alkylation of electron-rich aromatic compounds with ethyl glyoxylate, yielding products with enantioselectivities greater than 80% ee. acs.org The bulky tert-butyl group on the ligand is believed to shield one face of the carbonyl compound, leading to the observed stereoselectivity. acs.org In the copper-catalyzed asymmetric oxidation of sulfides, the steric bulk at the R³ position of the ligand, which can be a tert-butyl group, is crucial for maintaining high enantioselectivity. acs.org

Nickel: Nickel catalysts have been employed for the cross-coupling of aryl sulfoxides with Grignard reagents. nih.gov More recently, nickel-catalyzed C-S cross-coupling of sterically hindered aryl triflates with alkyl thiols has been achieved using flexible bidentate phosphine ligands, with yields for some substrates reaching over 90%. rsc.org Nickel-catalyzed desulfonylative reductive cross-coupling of aryl sulfones with aryl bromides has also been reported, with one model reaction yielding the desired product in 45% isolated yield. acs.org

Iron: Iron-catalyzed cross-coupling reactions are gaining attention due to the low cost and toxicity of iron. google.com Iron(III) acetylacetonate (B107027) has been shown to catalyze the amination of sulfoxides to produce sulfoximines stereospecifically, retaining the configuration at the sulfur center. arabjchem.org In iron-catalyzed decarboxylative C-C coupling reactions, yields of up to 70% have been achieved. dergipark.org.tr

Precatalytic Roles: Generation of Reactive Intermediates for Catalysis

This compound can serve as a "precatalyst" by acting as a source for highly reactive intermediates, particularly sulfenate anions (PhSO⁻). rsc.org These anions can then participate in various catalytic cycles.

A key advantage of using this compound for this purpose is that its decomposition under basic conditions to generate the sulfenate anion also produces a gaseous byproduct, isobutylene, which facilitates product isolation in high purity. rsc.org This "traceless" nature makes it an attractive alternative to other sulfenate anion precursors. rsc.org

This in-situ generation of sulfenate anions has been successfully applied in organocatalytic coupling reactions. For example, it has been used to catalyze the coupling of benzyl halides to form trans-stilbenes with isolated yields ranging from 39% to 98%. rsc.org The sulfenate anion is the catalytically active species in this transformation. rsc.org

Enantioselective Catalysis Mediated by Sulfoxide-Based Systems

The inherent chirality of the sulfoxide group is a central feature in its application in enantioselective catalysis. Systems based on this compound motifs leverage this chirality to control the stereochemical outcome of reactions.

As discussed in the context of transition metal catalysis (Section 5.1), ligands derived from this compound impart chirality to the metal's coordination sphere, thereby directing the approach of substrates and leading to the preferential formation of one enantiomer of the product. researchgate.netarkat-usa.org

In palladium-catalyzed enantioselective arylations, the choice of a chiral phosphine co-ligand in conjunction with the sulfoxide-derived substrate is critical for achieving high enantioselectivity. researchgate.net For example, the combination of a (JosiPhos)Pd-based catalyst with aryl benzyl sulfoxides leads to a wide range of enantioenriched diaryl and aryl heteroaryl sulfoxides. researchgate.net

Table 3: Enantioselective Catalysis Results with this compound Systems

| Metal | Reaction Type | Ligand/System | Substrate | Product Yield (%) | Product ee (%) | Reference |

|---|---|---|---|---|---|---|

| Palladium | Arylation | (JosiPhos)Pd | Phenyl benzyl sulfoxide / 4-tert-butyl bromobenzene | 85 | 92 | researchgate.net |

| Palladium | Arylation | (JosiPhos)Pd | 2-Tolyl benzyl sulfoxide / 4-tert-butyl bromobenzene | 86 | 91 | researchgate.net |

| Rhodium | 1,4-Addition | N-aryl-tert-butanesulfinamide-olefin | Phenylboronic acid / Cyclohexenone | 93 | 83 | arkat-usa.org |

| Rhodium | 1,4-Addition | N-aryl-tert-butanesulfinamide-olefin | 4-tert-Butylphenylboronic acid / Cyclohexenone | 89 | 93 | arkat-usa.org |

| Copper | Friedel-Crafts Alkylation | t-Bu-Box | Indole / Ethyl glyoxylate | Good | >80 | acs.org |

| Ruthenium | Hydrogenation | Chiral sulfoxide | Tiglic acid | - | 25 | rsc.org |

Advanced Spectroscopic and Computational Approaches

Spectroscopic Techniques for Elucidation of Reaction Intermediates and Stereochemistry

Spectroscopic methods are indispensable for identifying transient species and determining the three-dimensional arrangement of atoms in molecules, which is crucial for understanding stereoselective reactions involving chiral sulfoxides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemical purity of products derived from reactions utilizing Phenyl tert-butyl sulfoxide (B87167) as a chiral auxiliary or promoter. In asymmetric synthesis, chiral sulfoxides can direct the formation of one stereoisomer over another. The resulting product mixture's enantiomeric excess (ee) or diastereomeric excess (de) is a critical measure of the reaction's success.

In the enantioselective allylation of aldehydes, for instance, aryl tert-butyl sulfoxides have been used to promote the reaction with allyltrichlorosilane. The enantiomeric excess of the resulting homoallylic alcohol is determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., Chiracel OD column). However, ¹H NMR spectroscopy remains fundamental for the initial characterization of the product structure. For example, in the synthesis of (S)-1-Phenyl-3-buten-1-ol, ¹H NMR is used to confirm the structure, while the precise enantiomeric excess (86% ee) is quantified by chiral HPLC, which shows distinct retention times for the major and minor enantiomers.

Furthermore, specialized NMR techniques using chiral derivatizing agents or chiral solvating agents can be employed to distinguish between enantiomers directly in the NMR spectrum. While not explicitly detailed for Phenyl tert-butyl sulfoxide in the provided context, protocols for determining the enantiopurity of related sulfinamides using ¹H and ¹⁹F NMR spectroscopy have been developed, highlighting the versatility of NMR in stereochemical analysis. bath.ac.uk

| Product | Reaction Type | Chiral Promoter | Analytical Method for ee | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| (S)-1-Phenyl-3-buten-1-ol | Asymmetric Allylation | Aryl tert-butyl sulfoxide | HPLC (Chiracel OD column) | 86% |

Mass spectrometry (MS) is a powerful tool for probing reaction mechanisms by identifying reactants, intermediates, and products based on their mass-to-charge ratio (m/z). In the context of this compound, mechanistic studies can be informed by analyzing its fragmentation patterns and those of its reaction products.

Studies on analogous aromatic compounds containing a tert-butyl group, such as tert-butylbenzene, reveal characteristic fragmentation pathways. researchgate.net Upon ionization in a mass spectrometer, the molecular ion of such compounds readily loses a methyl radical (•CH₃), a process driven by the formation of a stable tertiary carbocation. researchgate.net For this compound, a similar primary fragmentation would be expected, involving the loss of a methyl group from the tert-butyl substituent.

This predictable fragmentation is valuable in mechanistic studies. For example, if this compound is used as a reagent or catalyst, its incorporation into intermediates or byproducts can be traced by looking for their characteristic mass spectra. The unimolecular fragmentation of ionized 1- and 2-tert-butylnaphthalenes has been investigated using mass-analyzed ion kinetic energy (MIKE) spectrometry, showing that the primary loss of a methyl radical is a dominant process. researchgate.net This knowledge allows researchers to design isotopic labeling experiments (e.g., using deuterium (B1214612) or ¹³C) to follow the fate of specific atoms throughout a reaction sequence, providing definitive evidence for proposed mechanisms.

| Parent Compound Analogue | Primary Fragmentation Pathway | Key Fragment Lost | Resulting Cationic Species |

|---|---|---|---|

| tert-Butylbenzene | Loss of Methyl Radical | •CH₃ | 2-phenyl-2-propyl cation |

| 1- and 2-tert-butylnaphthalene | Loss of Methyl Radical | •CH₃ | 2-naphthyl-2-propyl cation |

Computational Chemistry and Theoretical Modeling

Computational chemistry provides a theoretical lens to examine chemical reactions at the molecular level, offering insights that are often inaccessible through experimental methods alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules, making it highly suitable for studying the reactivity and selectivity of reactions involving this compound. DFT calculations can determine the energies of reactants, transition states, and products, thereby mapping the potential energy surface of a reaction.

DFT studies on related diaryl sulfoxides in reactions with benzynes have provided significant insight into reaction mechanisms. nsf.gov These calculations can identify key intermediates, such as tetracoordinated S(IV) sulfuranes, and evaluate the energy barriers for different competing pathways. For example, calculations can show whether a reductive elimination step is energetically favored over another pathway, consistent with experimental observations. nsf.gov The choice of the functional (e.g., B3LYP) and basis set (e.g., cc-pVQZ) is crucial for obtaining accurate results that correlate well with experimental data. nih.govnih.gov By comparing the calculated activation energies for the formation of different stereoisomers, DFT can explain and predict the stereoselectivity observed in reactions catalyzed or directed by chiral sulfoxides.

The stereochemical outcome of reactions involving this compound is heavily influenced by its three-dimensional structure and the steric hindrance imposed by the bulky tert-butyl group. Computational conformational analysis is used to identify the most stable (lowest energy) conformations of the sulfoxide and its complexes with other reagents.

Studies on structurally similar molecules, such as aryl (β,β′,β″-trifluoro)-tert-butyl, have utilized DFT computations and X-ray analysis to explore conformational preferences. acs.org These analyses reveal that the favored conformation is often a result of a delicate balance between stabilizing and destabilizing non-covalent interactions, including electrostatic repulsion between electronegative atoms and stabilizing interactions between polarized C-F and C-H bonds. acs.org For this compound, the large steric footprint of the tert-butyl group restricts the available space for incoming reagents, forcing them to approach from a specific trajectory. This steric blocking is a primary mechanism by which the sulfoxide group directs the stereochemistry of a reaction, and computational models can quantify these steric effects to rationalize the observed selectivity.

A significant application of computational chemistry is the a priori prediction of reaction mechanisms. By calculating the potential energy surface, researchers can identify the most probable reaction pathway as the one with the lowest energy barrier. This involves locating the transition state (TS) structures, which are first-order saddle points on the energy surface connecting reactants to products. nih.gov

For reactions involving sulfoxides, such as the sulfurane-mediated coupling of benzynes with diaryl sulfoxides, DFT calculations have been instrumental in elucidating the mechanism. nsf.gov Calculations can model the entire reaction coordinate, from the initial association of reactants to the formation of intermediates and the final reductive elimination to yield the products. The computed geometry and energy of the transition state for the key stereodetermining step can explain why one product is formed in favor of another. nsf.govresearchgate.net These predictive capabilities are not only crucial for understanding existing reactions but also for designing new, more efficient, and selective synthetic methods. nih.gov

Emerging Applications and Future Research Directions

Integration into Complex Total Synthesis Strategies

Chiral sulfoxides have proven to be powerful tools in the asymmetric synthesis of complex natural products and biologically active molecules. medcraveonline.comnih.gov The sulfinyl group can act as a potent chiral auxiliary, directing stereoselective transformations at proximal or even remote reaction centers. medcraveonline.com While specific examples detailing the integration of phenyl tert-butyl sulfoxide (B87167) into multi-step total syntheses are not extensively documented in current literature, the principles established with other chiral sulfoxides provide a clear roadmap for its future application.

The synthetic utility of chiral auxiliaries like tert-butanesulfinamide in the total synthesis of natural products is well-established. nih.gov By analogy, enantiopure phenyl tert-butyl sulfoxide can be envisioned as a key stereocontrolling element in the synthesis of complex targets. For instance, its application in diastereoselective additions to carbonyls or imines could establish crucial stereocenters that are then carried through a synthetic sequence. The bulky tert-butyl group, in conjunction with the phenyl ring, provides a well-defined steric environment to effectively bias the approach of incoming reagents.

Future research will likely focus on demonstrating the utility of this compound in key bond-forming reactions that are central to the assembly of complex molecular architectures. This includes its application in aldol (B89426) reactions, Michael additions, and pericyclic reactions, where the sulfoxide can enforce high levels of facial selectivity. The development of efficient methods for the introduction and subsequent traceless removal of the phenylsulfinyl group will be critical to its widespread adoption in total synthesis.

Development of Novel Sulfoxide-Mediated Methodologies

Recent research has begun to uncover novel synthetic methodologies that leverage the unique reactivity of aryl tert-butyl sulfoxides. A significant advancement is the use of sulfoxides bearing a tert-butyl group as versatile sources of the sulfinyl group. acs.orgorganic-chemistry.org These compounds can be activated under acidic conditions with reagents like N-bromosuccinimide (NBS). acs.orgorganic-chemistry.org The activated intermediate, likely a mixed anhydride (B1165640), can then react with a variety of nucleophiles to form new sulfoxides, sulfinic acid amides, or sulfinic acid esters. acs.orgorganic-chemistry.org This methodology offers a stable and efficient alternative to traditional methods that rely on sulfinyl halides or thioesters. acs.org

The activation process is driven by the formation of a stable tert-butyl cation. acs.org A proposed mechanism involves the initial attack of the sulfoxide's sulfur atom on NBS, followed by the loss of the tert-butyl group to form a sulfinyl bromide. This intermediate then reacts with an acid, such as acetic acid, to generate a mixed anhydride, which is the active species for nucleophilic substitution. acs.org

Below is a summary of representative transformations using this activation method:

| Nucleophile Type | Nucleophile Example | Product Type | Reference |

| Nitrogen | Aniline | Sulfinamide | acs.org |

| Carbon | Grignard Reagents | New Sulfoxide | acs.org |

| Oxygen | Phenol | Sulfinate Ester | acs.org |

This methodology's broad substrate scope and mild reaction conditions highlight the potential for this compound to serve as a key building block in the development of new synthetic transformations. organic-chemistry.org

Exploration in Advanced Materials Science (e.g., TADF properties in related sulfoxides)

The field of advanced materials has seen a growing interest in organosulfur compounds, particularly for applications in organic electronics. researchgate.net One area of significant promise is the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF). daneshyari.comnih.gov TADF materials are crucial for the fabrication of highly efficient Organic Light-Emitting Diodes (OLEDs) as they can harvest both singlet and triplet excitons for light emission. rsc.org

The core principle of TADF relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). nih.gov This small gap allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state through thermal energy, leading to delayed fluorescence. rsc.org The design of TADF molecules often involves linking electron-donating and electron-accepting units to achieve spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Sulfones, such as diphenyl sulfone, are effective electron-accepting moieties in TADF emitters due to the electron-withdrawing nature of the sulfonyl group and its tetrahedral geometry, which can disrupt π-conjugation. nih.gov Research on bipolar materials incorporating a 3,6-di-tert-butylcarbazole (B1356187) donor and a diphenyl sulfone acceptor has shown that the ΔEST can be tuned by altering the connectivity of these units. daneshyari.com

While this compound itself has not been extensively studied for its TADF properties, its structural components—a phenyl group and a sulfoxide group—are relevant to this field. The sulfoxide group is electronically similar to the sulfone group, and its influence on the electronic properties of organic molecules is an active area of investigation. Future research could explore the synthesis of donor-acceptor molecules where this compound or its derivatives act as either the acceptor or a modifying component. The introduction of the bulky tert-butyl group could also influence the solid-state packing and photophysical properties of these materials.

Key Properties for TADF Emitters:

| Property | Desired Characteristic | Rationale |

| ΔEST (S₁-T₁ gap) | Small (< 0.4 eV) | Facilitates efficient Reverse Intersystem Crossing (RISC). daneshyari.com |

| HOMO/LUMO Separation | Spatially separated | Reduces the exchange energy, leading to a smaller ΔEST. nih.gov |

| Photoluminescence Quantum Yield | High | Ensures efficient conversion of excitons to photons. |

| Fluorescence Lifetime | Short | Reduces efficiency roll-off at high brightness in OLEDs. nih.gov |

The exploration of sulfoxide-containing molecules, inspired by the structure of this compound, represents a promising direction for the design of novel TADF emitters for next-generation displays and lighting.

New Reactivity Modes and Catalytic Cycles

This compound is emerging as a valuable tool in the development of new catalytic processes. A notable application is its use as a "traceless" precatalyst for the generation of sulfenate anions. nih.govacs.org Under basic conditions, this compound can eliminate isobutene (a gaseous byproduct) to generate a phenylsulfenate anion. nih.govacs.org This in situ generated nucleophile can then participate in catalytic cycles. For example, it has been successfully employed to catalyze the coupling of benzyl (B1604629) halides to form trans-stilbenes. nih.govacs.org The key advantage of this system is that the catalyst precursor is converted into the active catalyst with the formation of a volatile byproduct, which simplifies product purification. nih.gov